1-Butyl-4-methyl-1H-pyrazol-5-amine
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Overview
Description
“1-Butyl-4-methyl-1H-pyrazol-5-amine” is a pyrazole-derived compound. It is a dark red solid at room temperature and slightly soluble in chloroform and dichloromethane . It has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H15N3 . Its molecular weight is 153.22 g/mol . The SMILES string representation of its structure is CCCCn1ncc©c1N .Chemical Reactions Analysis
The amino group in “this compound” is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .Physical And Chemical Properties Analysis
“this compound” is a dark red solid at room temperature . It is slightly soluble in chloroform and dichloromethane, and has a certain solubility in alcoholic solvents and highly polar dimethyl sulfoxide .Scientific Research Applications
Synthetic Chemistry Applications
1-Butyl-4-methyl-1H-pyrazol-5-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been utilized in the efficient one-pot synthesis of pyrazole derivatives, showcasing its versatility in forming complex molecules with potential applications in drug discovery and material science. The operational easiness and short reaction times highlight its significance in synthetic chemistry (Becerra, Rojas, & Castillo, 2021).
Materials Science
In materials science, this compound has been involved in the creation of nonlinear optical materials . Research demonstrates that derivatives of this compound exhibit considerable nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. The ability to modify intramolecular charge transfer underscores its importance in developing advanced materials (Ö. Tamer et al., 2016).
Catalysis
It also finds application in catalysis, as seen in the synthesis of polymeric materials . Complexes derived from this compound have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting its role in developing environmentally friendly polymer synthesis methods (Matiwane, Obuah, & Darkwa, 2020).
Heterocyclic Chemistry
The reactivity of this compound has been extensively studied in the context of heterocyclic chemistry, leading to the generation of novel heterocyclic frameworks . These frameworks are pivotal in the discovery of new drugs and materials with unique properties, demonstrating the compound's critical role in expanding the boundaries of medicinal and materials chemistry (Mironovich & Shcherbinin, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The amino group in the pyrazole ring is a common reaction center and can undergo a series of nucleophilic substitution reactions to produce derivative pyrazole compounds .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-butyl-4-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-8(9)7(2)6-10-11/h6H,3-5,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSUBAQIYOSKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614229 |
Source
|
Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3524-51-4 |
Source
|
Record name | 1-Butyl-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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